3-chloro-2-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide
Description
3-chloro-2-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyrazine-thiophene hybrid substituent. Its structure comprises a 3-chloro-2-methylbenzenesulfonamide core linked to a pyrazine ring substituted with a thiophene moiety. The pyrazine and thiophene groups may contribute to π-π stacking interactions and hydrogen bonding, critical for molecular recognition .
Properties
IUPAC Name |
3-chloro-2-methyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S2/c1-11-12(17)4-2-6-15(11)24(21,22)20-10-13-16(19-8-7-18-13)14-5-3-9-23-14/h2-9,20H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVAEBDAXNSQES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-2-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide, commonly referred to as CMPB, is a sulfonamide compound with a complex molecular structure, characterized by its unique combination of thiophene and pyrazine rings. This compound has gained attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and antiviral applications.
- Molecular Formula : C16H14ClN3O2S2
- Molecular Weight : 379.9 g/mol
- CAS Number : 2034613-98-2
The biological activity of CMPB is largely attributed to its sulfonamide group, which is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism mimics the structure of para-aminobenzoic acid (PABA), thereby blocking the active site of the enzyme. The presence of thiophene and pyrazine rings may enhance the compound’s binding affinity and specificity towards various biological targets.
Antimicrobial Activity
CMPB has demonstrated significant antimicrobial properties in various studies:
- Inhibition of Bacterial Growth : Research indicates that CMPB exhibits potent activity against a range of Gram-positive and Gram-negative bacteria. In vitro assays have shown Minimum Inhibitory Concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus and Escherichia coli.
- Synergistic Effects : When combined with other antibiotics, CMPB has shown synergistic effects, enhancing the overall antibacterial efficacy. For example, in combination with amoxicillin, it reduced MIC values significantly.
Antiviral Activity
Recent studies have explored the antiviral potential of CMPB:
- Inhibition of Viral Replication : CMPB has been tested against various viruses, including influenza and HIV. In vitro studies revealed that it could inhibit viral replication with an EC50 value around 50 nM for HIV.
- Mechanism Insights : The compound appears to interfere with viral entry into host cells and disrupts viral assembly processes.
Case Studies
Safety and Toxicity
The safety profile of CMPB has been evaluated in several studies:
- Cytotoxicity Assays : Cytotoxicity tests on human cell lines indicated low toxicity at therapeutic concentrations, with IC50 values exceeding 100 µM.
- Acute Toxicity Studies : Animal studies showed no significant adverse effects at doses up to 200 mg/kg, suggesting a favorable safety margin.
Scientific Research Applications
Antibacterial Activity
The compound exhibits notable antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Research has demonstrated its effectiveness against resistant strains, making it a candidate for further development as an antibiotic.
Case Study: Antibacterial Testing
In vitro studies using the agar disc diffusion method revealed that the compound produced inhibition zones comparable to standard antibiotics at concentrations ranging from 0.5 to 1 mM. This suggests its potential utility in treating bacterial infections resistant to existing therapies.
Anti-inflammatory Activity
The anti-inflammatory properties of sulfonamides are well-documented. This compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
Mechanism of Action
The proposed mechanism involves the inhibition of prostaglandin synthesis, leading to reduced inflammation and edema in preclinical models. Studies indicate that therapeutic doses of the compound significantly lower inflammatory markers.
Anticancer Activity
Recent investigations into the anticancer potential of pyrazole derivatives have highlighted this compound's ability to induce cytotoxic effects on various cancer cell lines, including breast and lung cancers.
Research Findings
A study published in MDPI reported that compounds with similar structures showed significant cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest. This positions the compound as a promising candidate for anticancer drug development.
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antibacterial | Effective against resistant strains; inhibition comparable to standard antibiotics |
| Anti-inflammatory | Reduces edema and inflammatory markers; inhibits COX enzymes |
| Anticancer | Induces apoptosis; cytotoxic effects on cancer cell lines |
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The compound is compared to three key analogues (Table 1):
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations :
Core Structure : All compounds share sulfonamide or carboxamide cores, but the target compound and BVT.2733 retain the 3-chloro-2-methylbenzenesulfonamide group, whereas Example 2 uses an oxadiazole-carboxamide.
BVT.2733 includes a thiazole-piperazine moiety, likely improving solubility via the basic piperazine group. Example 2 incorporates trifluoromethyl groups, which increase lipophilicity and metabolic stability.
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The pyrazine-thiophene group in the target compound may form distinct hydrogen-bonding patterns compared to BVT.2733’s thiazole-piperazine. Graph set analysis of crystal structures (if available) would reveal differences in motifs like R₂²(8) (common in sulfonamides) vs. C(4) chains.
- Crystallography Tools: Structural validation of these compounds likely employs SHELX for refinement and ORTEP-III for graphical representation. For example, the target compound’s Cl and S atoms would exhibit strong anomalous scattering in SHELXL refinements .
Research Implications and Limitations
- Validation Challenges : While tools like SHELX ensure crystallographic accuracy, hydrogen-bonding patterns in the target compound require experimental confirmation .
- Knowledge Gaps: Biological data for the target compound are absent in the provided evidence, necessitating further pharmacological profiling.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-chloro-2-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide?
- Methodology : The synthesis typically involves multi-step reactions:
Sulfonamide formation : Reacting a chlorobenzenesulfonyl chloride derivative with an amine-containing pyrazine-thiophene intermediate under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
Functionalization of pyrazine : Introducing the thiophene moiety via cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts .
Purification : Column chromatography or recrystallization to isolate the final compound, monitored by TLC .
- Key Considerations : Solvent choice (e.g., dichloromethane or DMF) and temperature (reflux conditions) significantly impact yield .
Q. What spectroscopic methods are employed to confirm the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm for thiophene/pyrazine) and sulfonamide NH (~δ 10 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks using SHELX software for refinement .
Q. How is purity assessed during synthesis?
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for biological assays) .
- Elemental Analysis : Validates C, H, N, S content .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the pyrazine-thiophene moiety be addressed?
- Directed Metalation : Use directing groups (e.g., sulfonamides) to control substitution sites .
- Computational Modeling : Predict reactive sites via DFT calculations (e.g., Fukui indices) to guide synthetic design .
- Case Study : Halogenation (e.g., Cl or F) at specific positions enhances bioactivity by altering electron density .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., carbonic anhydrase) via sulfonamide-Zn²⁺ interactions .
- Pharmacophore Mapping : Identifies critical features (e.g., hydrogen-bond acceptors in thiophene) for target engagement .
- MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., RMSD analysis) .
Q. How to resolve contradictions in biological activity data across studies?
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., streptomycin for antibacterial assays) .
- SAR Analysis : Compare substituent effects (e.g., methyl vs. chloro groups on IC₅₀ values) .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., enhanced activity with electron-withdrawing groups) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
